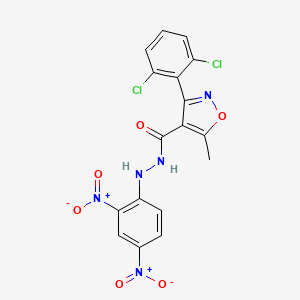
3-(2,6-dichlorophenyl)-N'-(2,4-dinitrophenyl)-5-methyl-1,2-oxazole-4-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,6-dichlorophenyl)-N’-(2,4-dinitrophenyl)-5-methyl-1,2-oxazole-4-carbohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-dichlorophenyl)-N’-(2,4-dinitrophenyl)-5-methyl-1,2-oxazole-4-carbohydrazide typically involves multiple steps, starting with the preparation of the oxazole ring. The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide. The dichlorophenyl and dinitrophenyl groups are then introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and large-scale batch reactors for the subsequent substitution reactions. The reaction conditions, such as temperature, solvent, and catalysts, would be carefully controlled to ensure high purity and yield of the final product.
化学反応の分析
Types of Reactions
3-(2,6-dichlorophenyl)-N’-(2,4-dinitrophenyl)-5-methyl-1,2-oxazole-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.
科学的研究の応用
3-(2,6-dichlorophenyl)-N’-(2,4-dinitrophenyl)-5-methyl-1,2-oxazole-4-carbohydrazide has several scientific research applications:
Chemistry: The compound is studied for its reactivity and potential as a building block for more complex molecules.
Biology: It may be used in biochemical assays to study enzyme interactions and inhibition.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 3-(2,6-dichlorophenyl)-N’-(2,4-dinitrophenyl)-5-methyl-1,2-oxazole-4-carbohydrazide involves its interaction with molecular targets, such as enzymes or receptors. The dichlorophenyl and dinitrophenyl groups may facilitate binding to specific sites on the target molecule, while the oxazole ring can participate in various chemical interactions. These interactions can lead to inhibition or activation of the target, resulting in the compound’s observed effects.
類似化合物との比較
Similar Compounds
3-(2,6-dichlorophenyl)-N’-(2,4-dinitrophenyl)-5-methyl-1,2-oxazole-4-carbohydrazide: shares similarities with other oxazole derivatives, such as:
Uniqueness
The uniqueness of 3-(2,6-dichlorophenyl)-N’-(2,4-dinitrophenyl)-5-methyl-1,2-oxazole-4-carbohydrazide lies in its combination of dichlorophenyl and dinitrophenyl groups attached to the oxazole ring. This specific arrangement of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications.
特性
分子式 |
C17H11Cl2N5O6 |
|---|---|
分子量 |
452.2 g/mol |
IUPAC名 |
3-(2,6-dichlorophenyl)-N'-(2,4-dinitrophenyl)-5-methyl-1,2-oxazole-4-carbohydrazide |
InChI |
InChI=1S/C17H11Cl2N5O6/c1-8-14(16(22-30-8)15-10(18)3-2-4-11(15)19)17(25)21-20-12-6-5-9(23(26)27)7-13(12)24(28)29/h2-7,20H,1H3,(H,21,25) |
InChIキー |
WGEVEBBXZSIJCQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-butylphenyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide](/img/structure/B14939118.png)
![3-[3-oxo-3-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B14939126.png)
![4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxobutanamide](/img/structure/B14939134.png)
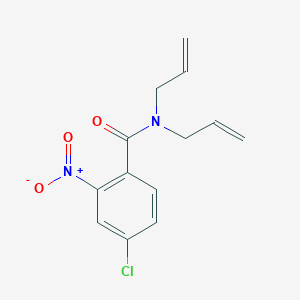

![N-{(Z)-[(2-bromophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-1-phenylmethanesulfonamide](/img/structure/B14939155.png)
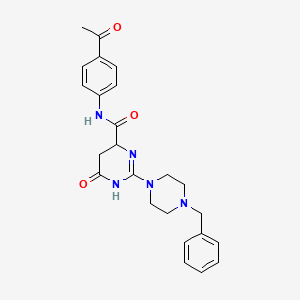
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(thiophen-2-ylcarbonyl)thiophene-2-carboxamide](/img/structure/B14939160.png)
![N-[4-(butan-2-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B14939163.png)
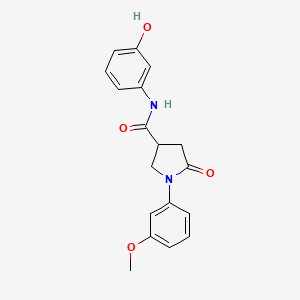
![N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide](/img/structure/B14939170.png)
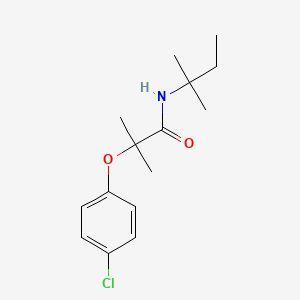
![dimethyl 2-[6-ethoxy-2,2-dimethyl-3-thioxo-1-{[4-(trifluoromethyl)phenyl]carbonyl}-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B14939186.png)
![4-({[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}amino)benzamide](/img/structure/B14939198.png)
